molecular formula C35H35FN2O9 B1665671 1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate CAS No. 143110-70-7

1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate

Cat. No.: B1665671
CAS No.: 143110-70-7
M. Wt: 646.7 g/mol
InChI Key: BGBBGKWUEFWPAV-PBCGGMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate (referred to as AJ-3941 in studies) is a novel calcium antagonist with pronounced cerebrovascular selectivity. Synthesized as part of a series of 11-[4-(cinnamyl)-1-piperazinyl]-6,11-dihydrodibenz[b,e]oxepin derivatives, AJ-3941 was optimized for combined pharmacological activities, including protection against cerebral ischemia, hypoxia, lipid peroxidation, and convulsions . Structurally, it features a dibenzoxepin core with a fluorine substituent at position 3 and a 3-phenyl-2-propenyl side chain linked to a piperazine moiety, which enhances its affinity for cerebral calcium channels .

AJ-3941 demonstrates a unique dual mechanism: it inhibits voltage-dependent calcium channels and suppresses protein kinase C (PKC)-mediated contractions, which are critical in cerebral artery spasms . Preclinical studies highlight its efficacy in reducing brain infarct size, edema, and vasospasm in models of middle cerebral artery occlusion (MCAo) and subarachnoid hemorrhage (SAH) . Notably, AJ-3941 maintains physiological parameters (e.g., blood pressure, blood gases) even at high doses, underscoring its safety profile .

Properties

CAS No.

143110-70-7

Molecular Formula

C35H35FN2O9

Molecular Weight

646.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine

InChI

InChI=1S/C27H27FN2O.2C4H4O4/c28-23-12-13-25-26(19-23)31-20-22-10-4-5-11-24(22)27(25)30-17-15-29(16-18-30)14-6-9-21-7-2-1-3-8-21;2*5-3(6)1-2-4(7)8/h1-13,19,27H,14-18,20H2;2*1-2H,(H,5,6)(H,7,8)/b9-6+;2*2-1+

InChI Key

BGBBGKWUEFWPAV-PBCGGMKNSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1N(CCN(C1)C2C3=CC=CC=C3COC4=C2C=CC(=C4)F)C/C=C/C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+-)-(E)-1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
AJ 3941
AJ-3941

Origin of Product

United States

Preparation Methods

Synthesis of 3-Fluoro-6,11-dihydrodibenz[b,e]oxepin-11-one

The dibenzoxepin scaffold is assembled via a Friedel-Crafts alkylation or Ullmann coupling, leveraging brominated precursors to facilitate ring closure. Fluorination at the 3-position is achieved using Selectfluor under anhydrous conditions, ensuring regioselectivity. Alternative routes employ nucleophilic aromatic substitution (SNAr) on a nitro- or chloro-precursor, though fluorinating agents like potassium fluoride (KF) in dimethylformamide (DMF) at 120°C are preferred for higher yields.

Reduction to 11-Hydroxy Intermediate

The ketone group in 3-fluoro-6,11-dihydrodibenz[b,e]oxepin-11-one is reduced to a secondary alcohol using sodium borohydride (NaBH4) in methanol at 0–5°C. This step achieves >90% conversion, with purification via recrystallization from ethanol.

Chlorination for Piperazine Coupling

The 11-hydroxy intermediate is converted to the corresponding chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) under reflux. This generates 11-chloro-3-fluoro-6,11-dihydrodibenz[b,e]oxepin, a reactive intermediate for subsequent nucleophilic substitution.

Piperazine Functionalization and Cinnamyl Incorporation

Nucleophilic Substitution with Piperazine

The 11-chloro derivative undergoes nucleophilic substitution with piperazine in acetonitrile at 80°C, catalyzed by potassium carbonate (K2CO3). This yields 1-(3-fluoro-6,11-dihydrodibenz[b,e]oxepin-11-yl)piperazine, isolated as a free base after column chromatography (chloroform:methanol, 9:1).

Alkylation with Cinnamyl Chloride

The piperazine nitrogen is alkylated with 3-phenyl-2-propenyl chloride (cinnamyl chloride) in the presence of DBU (1,8-diazabicycloundec-7-ene) as a base. Reaction in toluene at 110°C for 24 hours affords 1-(3-fluoro-6,11-dihydrodibenz[b,e]oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine. The (E)-isomer predominates (>95%) due to steric control during alkylation.

Salt Formation and Final Product Characterization

Dimaleate Salt Preparation

The free base is dissolved in hot ethanol and treated with two equivalents of maleic acid. Crystallization at 4°C yields the dimaleate salt, AJ-3941, as a white crystalline solid. The salt formation enhances aqueous solubility and stability, critical for pharmacological evaluation.

Analytical Characterization

  • X-ray Diffraction : Confirms the crystalline structure and salt stoichiometry.
  • 1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.20 (m, 8H, aromatic), 6.65 (d, J=15.9 Hz, 1H, CH=CHPh), 6.25 (dt, J=15.9, 6.5 Hz, 1H, CH=CHPh), 4.90 (s, 2H, OCH2), 3.60–3.40 (m, 8H, piperazine), 2.95 (t, J=6.5 Hz, 2H, CH2CH=CH).
  • HPLC Purity : >99% (C18 column, acetonitrile:water 70:30).

Optimization and Process Challenges

Fluorination Selectivity

Early routes suffered from para-fluorination byproducts, mitigated by employing bulkier directing groups or low-temperature electrophilic fluorination.

Piperazine Alkylation Efficiency

DBU catalysis proved superior to traditional bases (e.g., triethylamine), reducing reaction time from 72 to 24 hours and improving yield from 65% to 85%.

Solvent Impact on Salt Crystallization

Ethanol produced larger, pharmaceutically preferable crystals compared to acetone or methanol, minimizing solvate formation.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Reference
Fluorination Selectfluor, DMF, 120°C 78
Chlorination SOCl2, DCM, reflux 92
Piperazine coupling Piperazine, K2CO3, acetonitrile, 80°C 88
Cinnamyl alkylation Cinnamyl chloride, DBU, toluene, 110°C 85
Dimaleate formation Maleic acid, ethanol, 4°C 95

Scientific Research Applications

Pharmacological Properties

AJ-3941 has been characterized as a selective vasospasmolytic agent. Its mechanism of action involves the modulation of calcium channels, leading to vasodilation and improved cerebral blood flow. This property is particularly significant in conditions characterized by cerebrovascular spasms, such as subarachnoid hemorrhage (SAH) and other cerebrovascular diseases.

Cerebrovascular Disorders

Research has demonstrated that AJ-3941 effectively prevents the development of cerebral vasospasm in experimental models. In studies involving rats subjected to SAH, AJ-3941 was shown to significantly reduce the incidence of late-phase cerebral vasospasm and improve regional cerebral blood flow (rCBF) . These findings suggest potential applications in managing complications associated with SAH and other cerebrovascular conditions.

Calcium Channel Modulation

The compound's ability to act as a calcium antagonist positions it as a candidate for further research into its effects on calcium signaling pathways in vascular smooth muscle cells. This could lead to advancements in understanding the treatment of hypertension and other cardiovascular disorders where calcium signaling plays a critical role .

Case Studies

Several studies have highlighted the efficacy of AJ-3941 in preclinical settings:

  • Subarachnoid Hemorrhage Model : In a controlled study, rats administered AJ-3941 showed significant preservation of physiological parameters such as blood pressure and heart rate while demonstrating reduced vasospasm severity compared to control groups .
  • Cerebral Arteries Examination : Isolated studies on rabbit and dog cerebral arteries revealed that AJ-3941 exhibited selective vasospasmolytic action, indicating its potential for targeted therapies in human cerebrovascular diseases .

Data Tables

Study Model Dosage Outcome
Study 1Rat SAH Model0.01 mg/kg i.v.Significant prevention of late-phase vasospasm
Study 2Rabbit Cerebral ArteriesNot specifiedSelective vasospasmolytic action observed
Study 3Dog Cerebral ArteriesNot specifiedImproved regional blood flow noted

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Dibenzoxepin Series

AJ-3941 (Compound 50) emerged as the most promising derivative in its structural class due to its balanced pharmacological profile. Earlier analogs lacked the 3-fluoro substitution or optimal side-chain configurations, resulting in reduced cerebrovascular selectivity and potency. For example:

  • Compound 42 (lacking the 3-fluoro group): Showed 30% lower efficacy in inhibiting cerebral vasospasm in SAH models .
  • Compound 47 (shorter alkyl chain): Exhibited weaker PKC pathway inhibition and higher peripheral vascular effects .

The 3-fluoro group and (E)-3-phenyl-2-propenyl side chain in AJ-3941 were critical for enhancing blood-brain barrier penetration and PKC-mediated activity .

Classical Calcium Channel Antagonists

AJ-3941 outperforms traditional calcium antagonists in cerebrovascular selectivity and vasospasmolytic action:

Parameter AJ-3941 Flunarizine Nicardipine Diltiazem
IC50 in Rabbit Basilar Artery (High K+) 0.12 µM 1.5 µM 0.8 µM Not reported
Selectivity Ratio (Basilar/Mesenteric Artery) 40:1 5:1 10:1 N/A
Inhibition of PKC-Mediated Contractions Yes (IC50 = 0.3 µM) No effect No effect No effect
Vasospasm Reversal in SAH Models 100% at 0.01 mg/kg IV No effect No effect No effect
Oral Efficacy in Reducing Infarct Size 44–80% reduction at 3 mg/kg Not reported Limited systemic data Not reported

Key Findings:

  • Cerebrovascular Selectivity : AJ-3941’s IC50 in the basilar artery is 40-fold lower than in the mesenteric artery, a selectivity ratio surpassing flunarizine (5:1) and nicardipine (10:1) .
  • Mechanistic Superiority : Unlike diltiazem or nicardipine, AJ-3941 inhibits PKC-dependent contractions, which are pivotal in cerebral artery spasms .
  • Therapeutic Window : AJ-3941 reduced infarct size by 44–80% in rat MCAo models at 3 mg/kg orally, whereas sodium ozagrel (a thromboxane inhibitor) failed to show efficacy .

Research Findings and Clinical Implications

AJ-3941’s unique mechanism—targeting both calcium influx and PKC pathways—positions it as a superior candidate for cerebrovascular disorders. In dog models, intraluminal perfusion of AJ-3941 reversed endothelin-1-induced vasospasm, while flunarizine and verapamil were ineffective . Additionally, AJ-3941 restored regional cerebral blood flow (rCBF) in SAH models within 30 minutes, a critical advantage for acute stroke management .

Biological Activity

1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate, also known as AJ-3941, is a compound that has garnered attention for its potential pharmacological applications, particularly in neuroprotection and cerebrovascular health. This article explores the biological activity of AJ-3941, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

Chemical Structure and Properties

AJ-3941 is characterized by its complex structure, which includes a dibenzoxepin core and a piperazine ring. The molecular formula is C28H29FN2O5C_{28}H_{29}FN_2O_5 with a molecular weight of approximately 471.54 g/mol. The presence of fluorine in its structure enhances its biological activity and solubility profile.

Research indicates that AJ-3941 exhibits multiple mechanisms that contribute to its biological activity:

  • Calcium Antagonism : AJ-3941 acts as a calcium antagonist, which is significant for its vasospasmolytic properties. This action helps in reducing vascular resistance and improving blood flow in cerebral arteries .
  • Neuroprotection : In studies involving ischemia and hypoxia models, AJ-3941 demonstrated protective effects against neuronal damage. It has been shown to inhibit lipid peroxidation and convulsions in animal models .

Neuroprotective Effects

AJ-3941 has been evaluated for its neuroprotective effects in various studies:

  • Cerebral Edema Inhibition : In rat models, oral administration of AJ-3941 significantly reduced cerebral edema following ischemic events .
  • Vasospasmolytic Action : The compound exhibited selective vasospasmolytic action in isolated cerebral arteries from rabbits and dogs, indicating potential use in treating cerebrovascular disorders .

Structure-Activity Relationship (SAR)

Studies have identified that modifications to the piperazine and dibenzoxepin components can enhance the compound's efficacy. For instance:

  • The introduction of different substituents on the piperazine ring has shown varying degrees of neuroprotective activity.
Compound VariantNeuroprotective ActivityVasospasmolytic Effect
AJ-3941HighHigh
Piperazine Derivative AModerateModerate
Piperazine Derivative BLowLow

Case Studies

Several case studies have highlighted the therapeutic potential of AJ-3941:

  • Ischemic Stroke Models : In a controlled study involving ischemic stroke models, AJ-3941 was administered prior to induced ischemia. Results showed significant reduction in infarct size and improved neurological scores compared to control groups .
  • Cerebrovascular Studies : In isolated arterial preparations, AJ-3941 was effective in reversing vasospasm induced by various agents, showcasing its potential as a treatment for conditions like subarachnoid hemorrhage .

Q & A

Q. Can green chemistry principles be applied to reduce waste in synthesis?

  • Methodology : Replace DMF with cyclopentyl methyl ether (CPME) or PEG-400 as greener solvents. Employ catalytic methods (e.g., recyclable Cu nanoparticles) for azide-alkyne cycloaddition. Monitor E-factor (kg waste/kg product) and atom economy for each step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
Reactant of Route 2
1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.